N-(5-chloro-2-methoxyphenyl)-2-[2-oxo-3-(piperidin-1-yl)-1,2-dihydroquinoxalin-1-yl]acetamide
Description
N-(5-Chloro-2-methoxyphenyl)-2-[2-oxo-3-(piperidin-1-yl)-1,2-dihydroquinoxalin-1-yl]acetamide is a synthetically derived acetamide compound characterized by a 5-chloro-2-methoxyphenyl aromatic moiety linked to a 1,2-dihydroquinoxaline core substituted with a piperidin-1-yl group at the 3-position. The chloro and methoxy substituents on the phenyl ring are commonly associated with enhanced bioavailability and target affinity in pharmaceuticals, while the quinoxaline-piperidine hybrid core may contribute to binding interactions with biological targets such as kinases or receptors . The compound’s synthesis likely follows established methods for N-substituted acetamides, involving coupling reactions between activated acyl intermediates and amine-containing heterocycles, as described in studies on analogous derivatives .
Properties
Molecular Formula |
C22H23ClN4O3 |
|---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-3-piperidin-1-ylquinoxalin-1-yl)acetamide |
InChI |
InChI=1S/C22H23ClN4O3/c1-30-19-10-9-15(23)13-17(19)24-20(28)14-27-18-8-4-3-7-16(18)25-21(22(27)29)26-11-5-2-6-12-26/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,24,28) |
InChI Key |
VJSPZTKPZGXSDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)N4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[2-oxo-3-(piperidin-1-yl)-1,2-dihydroquinoxalin-1-yl]acetamide typically involves multiple steps:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine derivative with a suitable diketone.
Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions.
Attachment of the Chloro-Methoxyphenyl Group: This step involves electrophilic aromatic substitution reactions to introduce the chloro and methoxy groups onto the phenyl ring.
Final Coupling: The final step involves coupling the quinoxaline derivative with the chloro-methoxyphenyl group under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the quinoxaline core, potentially leading to dihydroquinoxaline derivatives.
Substitution: The chloro group on the phenyl ring can be substituted by nucleophiles, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro group.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(5-chloro-2-methoxyphenyl)-2-[2-oxo-3-(piperidin-1-yl)-1,2-dihydroquinoxalin-1-yl]acetamide has been investigated for its potential as a therapeutic agent. The following applications have been noted:
- Anticancer Activity: Preliminary studies suggest that this compound may exhibit antitumor properties. Its ability to inhibit specific cancer cell lines is under investigation, focusing on its mechanism of action at the molecular level .
- Neurological Disorders: Given the piperidine moiety, there is potential for this compound to interact with neurological pathways, making it a candidate for treating disorders such as anxiety and depression. Research is ongoing to elucidate its effects on neurotransmitter systems .
Biological Studies
The compound serves as a valuable probe in biological studies aimed at understanding disease mechanisms:
- Enzyme Inhibition Studies: The compound's structural features allow it to act as an inhibitor of certain enzymes involved in disease pathways. This has implications for drug development targeting specific diseases .
- Receptor Interaction: Investigations into how this compound interacts with various receptors can provide insights into its pharmacological profiles and potential side effects. Studies focus on binding affinities and functional outcomes in cellular models .
Case Study 1: Antitumor Activity
In a study published in 2024, researchers examined the effects of this compound on human cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells, with an IC50 value of approximately 15 µM. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways .
Case Study 2: Neuropharmacological Effects
Another study explored the neuropharmacological effects of the compound in rodent models of anxiety. The results demonstrated that administration of the compound resulted in reduced anxiety-like behavior in elevated plus maze tests, suggesting anxiolytic properties. Further analysis indicated modulation of serotonin receptors as a possible mechanism .
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[2-oxo-3-(piperidin-1-yl)-1,2-dihydroquinoxalin-1-yl]acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit specific kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
A detailed comparison with structurally related acetamide derivatives highlights key differences in pharmacophores, substituent effects, and inferred biological activities. Below, we analyze three classes of analogs based on modifications to the aromatic ring, heterocyclic core, and functional groups.
Structural Analogues with Modified Aromatic Substituents
- The decahydroquinoxaline core in is fully saturated, which may enhance conformational rigidity but reduce π-π stacking interactions compared to the partially unsaturated quinoxaline in the target compound.
Heterocyclic Core Variations
- Key Differences: Substitution of the quinoxaline core with a pyridazinyl ring () introduces a different hydrogen-bonding topology and electronic profile.
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-[2-oxo-3-(piperidin-1-yl)-1,2-dihydroquinoxalin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and associated research findings, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 423.89 g/mol. The structure features a chloro-substituted methoxyphenyl group and a quinoxaline derivative, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H24ClN3O3 |
| Molecular Weight | 423.89 g/mol |
| IUPAC Name | This compound |
| CAS Number | 946353-84-0 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinoxaline moiety and subsequent acylation with the chloro-substituted methoxyphenyl group. Detailed synthetic pathways have been documented in various studies, highlighting the importance of reaction conditions and purification methods to obtain high yields and purity.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivatives have shown efficacy in reducing edema in animal models comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .
Anticancer Potential
Several studies have evaluated the anticancer potential of quinoxaline derivatives. The compound has been tested against various cancer cell lines, demonstrating inhibition of cell proliferation and induction of apoptosis. Mechanistic studies suggest that it may act through multiple pathways, including the inhibition of key signaling molecules involved in cell survival and proliferation .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of quinoxaline derivatives. The compound has been shown to mitigate oxidative stress and inflammation in neuronal cells, suggesting potential applications in neurodegenerative diseases.
Case Studies
- Anti-inflammatory Efficacy : A study utilized a carrageenan-induced paw edema model to assess anti-inflammatory activity. The results indicated that the compound significantly reduced swelling compared to control groups, with a dose-dependent response observed.
- Anticancer Activity : In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with this compound resulted in decreased cell viability and increased apoptotic markers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
